(R)-(-)-3-Hydroxytetrahydrofuran

Catalog No.
S1493031
CAS No.
86087-24-3
M.F
C4H8O2
M. Wt
88.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-3-Hydroxytetrahydrofuran

CAS Number

86087-24-3

Product Name

(R)-(-)-3-Hydroxytetrahydrofuran

IUPAC Name

(3R)-oxolan-3-ol

Molecular Formula

C4H8O2

Molecular Weight

88.11 g/mol

InChI

InChI=1S/C4H8O2/c5-4-1-2-6-3-4/h4-5H,1-3H2/t4-/m1/s1

InChI Key

XDPCNPCKDGQBAN-SCSAIBSYSA-N

SMILES

C1COCC1O

Synonyms

(3R)-Tetrahydro-3-furanol; (R)-Tetrahydro-3-furanol; (-)-3-Hydroxytetrahydrofuran; (3R)-3-Hydroxytetrahydrofuran; (R)-(-)-3-Hydroxytetrahydrofuran; (R)-(-)-Tetrahydrofuran-3-ol; (R)-(-)-Tetrahydrofuran-3-ol; (R)-3-Hydroxytetrahydrofuran; (R)-Tetrahyd

Canonical SMILES

C1COCC1O

Isomeric SMILES

C1COC[C@@H]1O

Organic Synthesis:

(R)-(-)-3-Hydroxytetrahydrofuran serves as a valuable chiral building block in organic synthesis. Its unique structure allows chemists to introduce chirality into complex molecules, crucial for developing pharmaceuticals and other chiral materials. Studies have demonstrated its use in the synthesis of various biologically active compounds, including:

  • Nucleosides and nucleotides: These are essential building blocks of DNA and RNA. Researchers have utilized (R)-(-)-3-Hydroxytetrahydrofuran to synthesize chiral nucleosides with potential antiviral and anticancer properties [].
  • Carbohydrates: These are essential biomolecules involved in various cellular processes. (R)-(-)-3-Hydroxytetrahydrofuran has been employed in the synthesis of carbohydrate derivatives with potential applications in drug development [].
  • Heterocyclic compounds: These are a diverse class of organic molecules with numerous applications in medicinal chemistry and materials science. (R)-(-)-3-Hydroxytetrahydrofuran has been utilized as a starting material for the synthesis of various heterocyclic compounds with potential biological activities [].

Asymmetric Catalysis:

(R)-(-)-3-Hydroxytetrahydrofuran can be employed as a chiral ligand in asymmetric catalysis. Chiral ligands play a crucial role in promoting the formation of one enantiomer over another in chemical reactions. This ability to control chirality is essential for the efficient synthesis of various chiral drugs and other fine chemicals [].

Material Science:

(R)-(-)-3-Hydroxytetrahydrofuran holds potential applications in the development of chiral polymers. Chiral polymers exhibit unique properties due to their three-dimensional structures, making them valuable for various applications, including:

  • Drug delivery: Chiral polymers can be designed to deliver drugs specifically to targeted cells or tissues, improving the efficacy and safety of drug treatments [].
  • Sensor technology: Chiral polymers can be used to develop sensors with high selectivity towards specific molecules, making them valuable tools in various analytical applications [].

(R)-(-)-3-Hydroxytetrahydrofuran is a chiral compound characterized by its molecular formula C4H8O2C_4H_8O_2 and a molecular weight of approximately 88.11 g/mol. It appears as a colorless liquid with a normal boiling point of 179 °C and a density of 1.087 g/cm³ at 19 °C . This compound is significant in the pharmaceutical industry, serving as an intermediate in the synthesis of various drugs, particularly those targeting viral infections.

(R)-(-)-3-OH THF itself doesn't possess a direct mechanism of action in biological systems. Its primary significance lies in serving as a building block for the synthesis of drugs that target specific mechanisms within the body. For instance, the derived drugs amprenavir and fosamprenavir inhibit the HIV protease enzyme, crucial for viral replication [].

, primarily due to its hydroxyl group. Key reactions include:

  • Esterification: Reacting with acids to form esters.
  • Reduction: Can be subjected to reduction reactions to yield various derivatives.
  • Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds, such as 3-ketotetrahydrofuran .

These reactions are crucial for synthesizing pharmaceutical intermediates and other chemical derivatives.

The biological activity of (R)-(-)-3-Hydroxytetrahydrofuran has been explored primarily in the context of its role as a pharmaceutical intermediate. It has been implicated in the development of HIV protease inhibitors, contributing to antiviral therapies . Additionally, studies indicate that it may exhibit neurotoxic effects at high concentrations, causing convulsions and ataxia in animal models .

Several methods exist for synthesizing (R)-(-)-3-Hydroxytetrahydrofuran:

  • Cyclization and Hydrolysis: Originally prepared via cyclization of 3,4-Dibromo-1-methoxybutane followed by hydrolysis.
  • Chiral Feedstocks: High enantiomeric purity can be achieved from (S)- and (R)-1,2,4-butanetriol using p-toluenesulfonic acid as a catalyst at elevated temperatures (180−220 °C) .
  • Esterification-Reduction-Cyclodehydration: From L-malic acid, producing (S)-3-hydroxytetrahydrofuran with high optical purity.
  • Hydroboration: Utilizing various borane reagents on dihydrofurans to yield chiral products .

These methods highlight the versatility and importance of this compound in synthetic organic chemistry.

(R)-(-)-3-Hydroxytetrahydrofuran is primarily utilized as an intermediate in drug synthesis:

  • Antiviral Drugs: Used in the production of HIV protease inhibitors such as amprenavir and fosamprenavir.
  • Chemotherapy Agents: Plays a role in synthesizing compounds for cancer treatment.
  • Fuel Additives: Enhances diesel fuel quality when used in small quantities .

Its utility extends beyond pharmaceuticals, indicating its broad applicability in various chemical processes.

Interaction studies involving (R)-(-)-3-Hydroxytetrahydrofuran focus on its biological effects and potential toxicity. Research has shown that it can induce neurotoxic effects at lethal doses in animal studies, suggesting caution in handling and application . Additionally, its interactions with other compounds during synthesis can lead to the formation of novel derivatives with enhanced biological activity.

(R)-(-)-3-Hydroxytetrahydrofuran shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
3-HydroxytetrahydrofuranC4H8O2C_4H_8O_2Racemic form; lacks chirality
TetrahydrofuranC4H8OC_4H_8ONon-hydroxylated derivative
2-HydroxytetrahydrofuranC4H10OC_4H_{10}OHydroxyl group at position 2
(S)-3-HydroxytetrahydrofuranC4H8O2C_4H_8O_2Enantiomer with distinct biological properties

The uniqueness of (R)-(-)-3-Hydroxytetrahydrofuran lies in its specific stereochemistry, impacting its biological activity and utility as an intermediate in drug synthesis. Its enantiomeric forms exhibit different pharmacological profiles, making them valuable in medicinal chemistry .

XLogP3

-0.4

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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